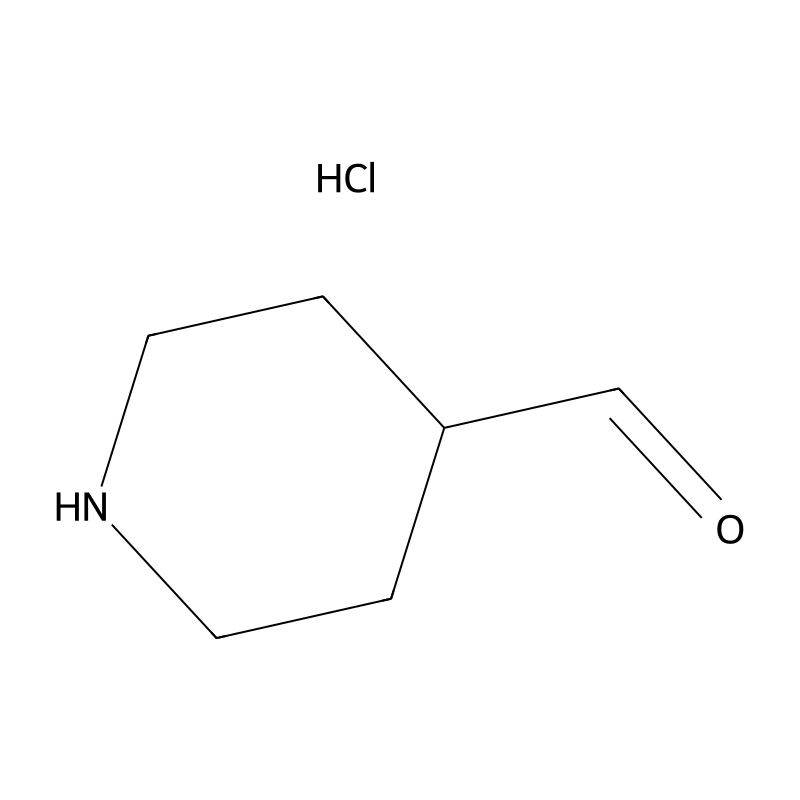

Piperidine-4-carbaldehyde hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

- Piperine and piperidine are the two major alkaloids extracted from black pepper (Piper nigrum); piperidine is a heterocyclic moiety that has the molecular formula (CH2)5NH .

- Over the years, many therapeutic properties including anticancer potential of these two compounds have been observed .

- Piperine has therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .

- Whereas, piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

- Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .

- Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Pharmaceutical Industry

Anticancer Applications

- 4,4-Piperidinediol hydrochloride is a versatile compound with various applications .

- One of its significant uses lies in the field of organic synthesis .

- 4,4-Piperidinediol hydrochloride serves as an essential building block for the construction of highly rigid and preorganized bis-bispidine tetraazamacrocycles .

- Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

- The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Organic Synthesis

Pharmacological Applications

- Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

- Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread .

- More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

- Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

- Piperine and piperidine are the two major alkaloids extracted from black pepper (Piper nigrum) .

- Over the years, many therapeutic properties including anticancer potential of these two compounds have been observed .

- Piperine has therapeutic potential against cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .

- Whereas, piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .

- Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .

- Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Piperidine as a Building Block in Organic Synthesis

Pharmacological Applications of Piperine and Piperidine

Piperidine-4-carbaldehyde hydrochloride is a chemical compound with the molecular formula C6H12ClNO . Its structure consists of a piperidine ring with an aldehyde group at the 4-position and a hydrochloride salt. The compound has a molecular weight of 149.62 g/mol .

Physical Properties:

- Appearance: Not specified in the given information

- Boiling Point: Not available in the provided data

- InChI Key: BUDPPMIPWUJUJX-UHFFFAOYSA-N

Safety Information:

- Signal Word: Warning

- Precautionary Statements: P261-P280-P301+P312-P302+P352-P305+P351+P338

- Hazard Statements: H302-H315-H319-H335

There is no current research available on the mechanism of action of piperidine-4-carbaldehyde hydrochloride. This suggests it may not have a known biological function or established role in any specific system.

- Wear gloves and safety glasses when handling due to potential skin and eye irritation.

- Work in a well-ventilated area to avoid inhalation.

- Dispose of according to chemical waste disposal regulations.

- Aldehyde reactions: The aldehyde group can undergo typical carbonyl reactions such as oxidation, reduction, and nucleophilic addition.

- Amine reactions: The piperidine ring contains a secondary amine, which can participate in various reactions like alkylation or acylation.

- Salt formation: As a hydrochloride salt, it can undergo ion exchange reactions or be converted to its free base form.

While specific applications are not detailed in the provided information, piperidine-4-carbaldehyde hydrochloride is likely used in:

- Chemical research: As a building block for more complex molecules

- Pharmaceutical industry: Potentially as an intermediate in drug synthesis

- Organic synthesis: For creating various piperidine derivatives

- Nucleophiles: Through its aldehyde group

- Electrophiles: Via the secondary amine in the piperidine ring

- Acid-base interactions: Due to its salt form

Further experimental studies would be needed to confirm these interactions and identify any unique binding properties.

Similar Compounds

Several compounds share structural similarities with piperidine-4-carbaldehyde hydrochloride:

- Piperidine-4-carbaldehyde (free base): This is the non-salt form of the compound, with the molecular formula C6H11NO .

- 1-Isopropylpiperidine-4-carbaldehyde hydrochloride: A related compound with an additional isopropyl group on the piperidine nitrogen .

- Other piperidine derivatives: Compounds with different substituents on the piperidine ring or variations in the position of the aldehyde group.

Comparison:

Piperidine-4-carbaldehyde hydrochloride is unique due to its specific combination of the piperidine ring, 4-position aldehyde, and hydrochloride salt form. This

Discovery and Early Characterization

Piperidine, the parent structure of this derivative, was first isolated in 1850 by Thomas Anderson and Auguste Cahours through the nitric acid degradation of piperine from black pepper (Piper nigrum). This discovery marked a pivotal moment in alkaloid chemistry, as piperidine became a model system for studying heterocyclic amines. By the late 19th century, Hofmann's exhaustive methylation experiments and Ladenburg's structural elucidation confirmed piperidine's six-membered ring structure, distinguishing it from open-chain amines.

Structural and Conformational Studies

Piperidine derivatives exhibit unique conformational dynamics. The chair conformation of piperidine, stabilized by nitrogen inversion, allows axial and equatorial orientations of substituents. For $$ N $$-methylpiperidine, the equatorial conformation is favored by 3.16 kcal/mol due to reduced steric strain. These insights laid the groundwork for understanding how substituents like the 4-carbaldehyde group influence reactivity and intermolecular interactions.

Natural Occurrence and Early Applications

Naturally occurring piperidine alkaloids, such as piperine and coniine, demonstrated the biological relevance of this scaffold. The isolation of piperidine from Psilocaulon absimile and Petrosimonia monandra further highlighted its ecological distribution. By the mid-20th century, synthetic piperidine derivatives became critical in drug development, exemplified by analgesics and antipsychotics.

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

Piperidine-4-carbaldehyde hydrochloride represents a fundamental heterocyclic aldehyde derivative with established nomenclature across various chemical databases and regulatory frameworks. The compound carries the Chemical Abstracts Service registry number 1159825-32-7 and exists as a hydrochloride salt of the parent aldehyde [1] [2].

According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name for this compound is 4-piperidinecarboxaldehyde hydrochloride [3]. Alternative nomenclature includes 4-formylpiperidine hydrochloride, reflecting the aldehyde functional group positioned at the 4-carbon of the piperidine ring [1] [2]. The parent compound, piperidine-4-carbaldehyde, follows the systematic naming convention where the carbaldehyde suffix indicates the presence of the formyl group (-CHO) attached to the fourth carbon of the six-membered saturated nitrogen heterocycle [4] [5].

Table 1: Nomenclature and Identification Data

| Property | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 1159825-32-7 | [1] [2] |

| Molecular Formula | C₆H₁₂ClNO | [1] [2] |

| Molecular Weight | 149.62 g/mol | [1] [2] |

| International Union of Pure and Applied Chemistry Name | 4-piperidinecaroxaldehyde hydrochloride | [3] |

| Simplified Molecular Input Line Entry System | O=CC1CCNCC1.[H]Cl | [1] [2] |

| International Chemical Identifier Key | BUDPPMIPWUJUJX-UHFFFAOYSA-N | [1] [2] |

| Molecular Design Limited Number | MFCD09800468 | [1] [2] |

The hydrochloride salt formation follows standard pharmaceutical and chemical nomenclature practices, where the basic nitrogen atom of piperidine accepts a proton from hydrochloric acid, forming the corresponding ammonium chloride salt. This nomenclature convention aligns with International Union of Pure and Applied Chemistry guidelines for naming organic salts [1] [2].

Molecular Geometry and Conformational Analysis

The molecular geometry of piperidine-4-carbaldehyde hydrochloride exhibits characteristics typical of substituted piperidine systems, with the six-membered ring adopting predominant chair conformations. The parent piperidine ring system demonstrates well-established conformational preferences that have been extensively studied through experimental and theoretical approaches [6] [7].

Spectroscopic evidence from vacuum ultraviolet mass-analyzed threshold ionization studies of piperidine derivatives reveals that the chair conformation represents the global minimum energy structure in the neutral ground state [6]. The piperidine ring interconverts between equatorial and axial nitrogen conformers, with the equatorial nitrogen conformer (Chair-Eq) being more stable than the axial nitrogen conformer (Chair-Ax) by approximately 231 ± 4 cm⁻¹ (0.66 kcal/mol) [6] [7].

For 4-substituted piperidines, including piperidine-4-carbaldehyde derivatives, the aldehyde substituent exhibits preferential equatorial orientation to minimize steric interactions. Nuclear magnetic resonance studies of analogous 4-substituted piperidines demonstrate that bulky substituents at the 4-position strongly favor equatorial positioning, with conformational free energy differences ranging from 0.5 to 1.8 kcal/mol depending on substituent size [8].

Table 2: Conformational Analysis Data

| Conformational Parameter | Value | Reference |

|---|---|---|

| Chair-Eq vs Chair-Ax Energy Difference | 231 ± 4 cm⁻¹ | [6] [7] |

| Preferred Aldehyde Orientation | Equatorial | [8] |

| Ring Pucker Amplitude | Chair conformation | [6] |

| Nitrogen Inversion Barrier | ~6 kcal/mol (typical) | [8] |

The aldehyde functional group at the 4-position introduces additional conformational considerations through its planar sp² hybridized carbon center. The carbonyl group can adopt syn or anti orientations relative to the nitrogen lone pair, with electronic and steric factors influencing the preferred geometry [9]. Studies of related piperidine carbaldehyde derivatives suggest that the anti orientation is generally favored to minimize dipole-dipole interactions between the carbonyl oxygen and nitrogen lone pair [9].

Crystallographic Data and Solid-State Arrangements

Limited crystallographic data exists specifically for piperidine-4-carbaldehyde hydrochloride in the literature. However, structural studies of related piperidine derivatives provide insight into potential solid-state arrangements and packing motifs [10] [11] [12].

Crystal structure analyses of similar 4-substituted piperidine hydrochlorides reveal that these compounds typically crystallize in common space groups such as P21/c or P-1, with hydrogen bonding networks established between the protonated nitrogen center and chloride counterion [10] [12]. The hydrochloride salt formation significantly influences crystalline packing through intermolecular hydrogen bonding interactions.

Studies of 4-carboxypiperidinium chloride, a closely related compound, demonstrate that the piperidine ring adopts a chair conformation in the solid state, with the carboxyl group in equatorial orientation [10]. The crystal structure exhibits extensive hydrogen bonding networks involving the protonated nitrogen center, carboxyl oxygen, and chloride anion [12].

Table 3: Comparative Crystallographic Data for Related Compounds

| Compound | Space Group | Unit Cell Parameters | Hydrogen Bonding | Reference |

|---|---|---|---|---|

| 4-Carboxypiperidinium chloride | P21/c | a = 7.11 Å, b = 18.67 Å, c = 8.66 Å | N-H···O, O-H···O | [12] |

| N-Formyl-4-piperidinecarboxamide HCl | Monoclinic | Various hydrate forms | Extensive H-bonding | [13] |

For piperidine-4-carbaldehyde hydrochloride, the expected solid-state structure would likely feature the piperidine ring in chair conformation with equatorial aldehyde orientation. The protonated nitrogen would participate in hydrogen bonding with the chloride counterion, while the aldehyde oxygen might engage in additional intermolecular interactions through weak C-H···O contacts [14].

Commercial specifications indicate that piperidine-4-carbaldehyde hydrochloride typically appears as a white to yellow solid with storage requirements of inert atmosphere and freezer conditions below -20°C, suggesting potential sensitivity to moisture and air oxidation [3].

Tautomerism and Prototropic Equilibria

Piperidine-4-carbaldehyde hydrochloride exhibits limited tautomeric behavior compared to other carbonyl-containing heterocycles. The primary tautomeric consideration involves the aldehyde functional group and its potential for enol-keto equilibrium, though this equilibrium lies heavily toward the aldehyde form under normal conditions [15] [16].

The aldehyde tautomer count for piperidine-4-carbaldehyde is reported as 2, indicating the existence of the predominant aldehyde form and a minor enol tautomer [15]. However, the enol form is typically present in negligible concentrations due to the lack of additional stabilizing factors such as extended conjugation or intramolecular hydrogen bonding [16].

Table 4: Tautomeric Equilibrium Data

| Tautomeric Form | Relative Stability | Typical Population | Factors | |

|---|---|---|---|---|

| Aldehyde (keto) | Highly favored | >99% | Carbonyl stability | [15] |

| Enol | Unfavored | <1% | Lack of stabilization | [16] |

In the hydrochloride salt form, the protonated nitrogen center prevents any potential tautomeric processes involving the nitrogen atom. The positive charge on nitrogen eliminates possibilities for prototropic equilibria that might occur in the free base form of the compound [16].

Studies of related aldehyde-containing heterocycles demonstrate that simple aliphatic aldehydes typically exist almost exclusively in the carbonyl form, with enol percentages below detection limits in most analytical methods [16] [17]. The piperidine ring system provides no additional stabilization for enol formation, as the nitrogen atom is separated from the aldehyde by two methylene groups, preventing direct conjugation effects [18].

The presence of the hydrochloride salt further stabilizes the aldehyde tautomer by eliminating potential base-catalyzed enolization processes. The acidic environment created by the hydrochloride salt favors the carbonyl form and suppresses any minor enol formation that might occur under neutral conditions [16].

Classical Synthesis Routes from Piperidine Precursors

Carboxylation-Reduction Pathways

The carboxylation-reduction approach represents one of the most established methodologies for synthesizing piperidine-4-carbaldehyde hydrochloride, proceeding through systematic transformation of readily available piperidine-4-carboxylic acid precursors [1] [2]. This strategic pathway involves sequential esterification, alkylation, hydrolysis, amidation, dehydration, and selective reduction steps to achieve the target aldehyde functionality.

The initial esterification of 4-piperidinecarboxylic acid utilizing methanol as the nucleophilic partner and thionyl chloride as the activating agent proceeds under controlled reflux conditions [1]. The mass-volume ratio of 4-piperidinecarboxylic acid to thionyl chloride typically ranges from 1:1 to 1:3 (g/mL), with reaction times extending from 1 to 5 hours depending on substrate concentration and temperature control. This transformation generates 4-piperidinecarboxylic acid methyl ester hydrochloride as a white crystalline solid, which serves as the foundational intermediate for subsequent transformations.

The subsequent alkylation reaction involves treatment of the methyl ester hydrochloride with benzyl bromide in the presence of triethylamine as the base, conducted in methanol under reflux conditions [1]. This nucleophilic substitution proceeds through an SN2 mechanism, where the piperidine nitrogen attacks the electrophilic benzyl carbon, displacing bromide and forming the N-benzyl-4-piperidinecarboxylic acid methyl ester intermediate. The reaction mixture requires careful aqueous workup involving extraction with ethyl acetate, washing with saturated brine solution, and drying over anhydrous magnesium sulfate.

Hydrolysis of the protected ester functionality employs sodium hydroxide solution under reflux conditions, followed by acidification to pH approximately 6 using concentrated hydrochloric acid [1]. This saponification reaction regenerates the carboxylic acid functionality while maintaining the N-benzyl protection, yielding N-benzyl-4-piperidinecarboxylic acid as a yellow solid following vacuum concentration and crystallization.

The critical reduction step utilizes diisobutylaluminum hydride (DIBAL-H) as the selective reducing agent, operating under carefully controlled temperature conditions ranging from -25°C to 25°C [1]. The molar ratio of substrate to DIBAL-H typically ranges from 1:1.0 to 1:2.0, with reaction times extending from 0.5 to 2 hours. This reduction selectively converts the carboxylic acid functionality to the corresponding aldehyde while preserving the piperidine ring integrity and N-benzyl substitution pattern.

The carboxylation-reduction pathway demonstrates several notable advantages including high overall yields (82-90%), relatively mild reaction conditions, and excellent functional group tolerance [1]. The methodology avoids harsh reaction conditions such as ultra-low temperatures or stringent anhydrous-anaerobic environments, making it suitable for laboratory-scale synthesis. However, limitations include the multi-step nature requiring multiple purification stages and the use of expensive reducing agents such as DIBAL-H.

Direct Formylation Strategies

Direct formylation approaches provide alternative synthetic routes that introduce the aldehyde functionality through electrophilic substitution reactions or C-H activation processes [3] [4]. These methodologies typically employ formylating reagents such as dimethylformamide-phosphorus oxychloride complexes (Vilsmeier-Haack reagent), formic acid derivatives, or specialized formyl transfer agents.

The Vilsmeier-Haack formylation reaction utilizes a mixture of phosphorus oxychloride and dimethylformamide to generate an electrophilic formylating species that attacks electron-rich aromatic systems [3]. When applied to piperidine substrates, this reaction requires activation of the piperidine ring through electron-donating substituents or coordination to the nitrogen center. The reaction typically proceeds at elevated temperatures (100-120°C) and can be significantly accelerated using microwave irradiation, reducing reaction times from conventional 12-18 hours to 6-15 minutes [5].

N-Formylation reactions employing carbon dioxide as the formyl source have emerged as environmentally sustainable alternatives to traditional formylating agents [3]. These transformations utilize heterogeneous metal-organic framework catalysts such as DUT-5-CoH (Dresden University of Technology cobalt-containing framework) in combination with silane reducing agents. The reaction proceeds under relatively mild conditions (25-100°C) with carbon dioxide pressures of 10 bar, achieving 90% selectivity for N-formylated products within 20-40 hours [3].

Metal-catalyzed formylation reactions employing transition metal complexes provide another direct approach to aldehyde formation [4]. Copper-catalyzed systems utilizing methanol as both solvent and formyl source, in combination with hydrogen peroxide as terminal oxidant, enable oxidative formylation of primary and secondary amines [4]. The optimal conditions involve 30 mol% copper(II) chloride dihydrate and 3.4 equivalents of 6% hydrogen peroxide in methanol at room temperature, with reaction times ranging from 45 to 90 minutes and yields of 63-80%.

Direct formylation strategies offer significant advantages in terms of operational simplicity and reduced step count compared to carboxylation-reduction pathways. The ability to introduce aldehyde functionality in a single transformation minimizes purification requirements and reduces overall synthetic complexity. However, these approaches often require specialized equipment (microwave reactors), elevated temperatures, or expensive catalytic systems that may limit their practical application in large-scale synthesis.

Novel Catalytic Approaches

Transition Metal-Mediated Formyl Transfer

Transition metal-catalyzed formyl transfer reactions represent a sophisticated approach to piperidine-4-carbaldehyde synthesis, leveraging the unique reactivity of organometallic complexes to facilitate C-C bond formation between carbon monoxide surrogates and piperidine substrates [6] [7] [8]. These methodologies employ various transition metals including palladium, rhodium, copper, ruthenium, and iridium as catalytic systems for promoting carbonylative coupling reactions.

Palladium-catalyzed reductive carbonylation reactions utilize aryl halides as electrophilic coupling partners in combination with carbon monoxide and hydrogen gas (syngas) to generate aldehyde products [9] [10]. The optimal catalytic system employs palladium(II) acetate (0.25-1.0 mol%) in combination with di(1-adamantyl)-n-butylphosphine (cataCXium A) as the supporting ligand [10]. Reaction conditions typically involve synthesis gas pressures of 5-15 bar at temperatures ranging from 80-120°C, with tetramethylethylenediamine (TMEDA) serving as the base component.

The mechanistic pathway for palladium-catalyzed formylation involves initial oxidative addition of the aryl halide to the palladium(0) center, generating an aryl-palladium(II) intermediate [10]. Subsequent coordination and insertion of carbon monoxide produces an acyl-palladium species, which undergoes reductive elimination in the presence of hydrogen gas to yield the corresponding aldehyde product while regenerating the palladium(0) catalyst. The CO-to-H2 stoichiometric ratio proves critical for reaction efficiency, with optimal ratios of 1:3 providing the highest yields [10].

Rhodium-catalyzed hydroformylation reactions provide an alternative approach utilizing alkene substrates as starting materials [11]. These transformations employ rhodium(I) complexes in combination with triphenylphosphine derivatives, enabling the addition of carbon monoxide and hydrogen across C=C double bonds to generate aldehyde products. The reaction proceeds through coordination of the alkene to the rhodium center, followed by hydride migration and carbon monoxide insertion to form the aldehyde functionality.

Copper-catalyzed formylation systems offer advantages in terms of cost and environmental sustainability compared to precious metal catalysts [4]. These reactions utilize N-heterocyclic carbene ligands to stabilize copper(I) complexes, enabling formyl transfer from N-formylpiperidine or related formamide substrates. The reactions typically proceed under atmospheric pressure at moderate temperatures (25-80°C), making them attractive for laboratory-scale applications.

Transition metal-mediated formyl transfer reactions demonstrate excellent substrate tolerance and functional group compatibility, accommodating a wide range of aromatic and aliphatic substrates [6] [12]. The ability to fine-tune reaction selectivity through ligand modification and reaction condition optimization provides significant synthetic flexibility. However, these methodologies often require expensive transition metal catalysts, specialized ligands, and controlled atmosphere conditions that may increase overall synthetic complexity and cost.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis protocols have revolutionized organic chemistry by providing rapid, efficient, and environmentally sustainable approaches to complex molecular transformations [13] [5] [14]. The application of microwave heating to piperidine-4-carbaldehyde synthesis offers significant advantages including dramatically reduced reaction times, improved yields, enhanced selectivity, and simplified purification procedures.

The fundamental principle underlying microwave-assisted synthesis involves the direct heating of polar molecules through interaction with electromagnetic radiation at frequencies of 2.45 GHz [5] [14]. This heating mechanism differs fundamentally from conventional thermal heating, as energy transfer occurs throughout the reaction volume simultaneously rather than through thermal conduction from external heat sources. The result is rapid, uniform heating that eliminates hot spots and enables precise temperature control.

Microwave-assisted oxidation reactions for converting piperidine-4-carbinol substrates to the corresponding aldehydes employ selenium dioxide as the oxidizing agent in dimethylformamide solvent [5]. The optimal conditions involve equimolar quantities of substrate and selenium dioxide with 2-3 drops of glacial acetic acid as catalyst, subjected to microwave irradiation at 800 W power and 120°C temperature for 6 minutes. This protocol achieves 97% yield compared to 75% yield under conventional heating conditions requiring 18-24 hours [5].

The microwave-promoted Vilsmeier-Haack formylation of activated piperidine substrates demonstrates the power of microwave acceleration for electrophilic aromatic substitution reactions [5]. Traditional formylation reactions requiring 12-18 hours under conventional heating can be completed within 5-15 minutes using microwave irradiation at 250-400 W power. The reaction proceeds through formation of the Vilsmeier reagent (chloromethyleneiminium chloride) from dimethylformamide and phosphorus oxychloride, followed by electrophilic attack on the electron-rich piperidine nitrogen [5].

Microwave-assisted cyclization reactions for constructing piperidine rings from acyclic precursors employ double aza-Michael addition protocols [15] [16]. These transformations utilize divinyl ketone substrates in combination with primary amines, proceeding through sequential nucleophilic addition and cyclization steps. Microwave heating at 600-800 W power enables reaction completion within 10-30 minutes compared to 6-16 hours under conventional conditions, while improving yields by 20-35% [13].

The advantages of microwave-assisted synthesis extend beyond reduced reaction times and improved yields [13] [17] [18]. The uniform heating provided by microwave irradiation minimizes side reactions and decomposition pathways, leading to cleaner reaction profiles and simplified purification procedures. Energy efficiency represents another significant benefit, as microwave heating directly targets the reaction mixture rather than heating the entire reaction vessel and surrounding environment.

However, microwave-assisted synthesis protocols require specialized equipment and careful optimization of reaction parameters [19]. The relationship between microwave power, temperature, and reaction time must be carefully balanced to avoid overheating and decomposition. Additionally, the scale of microwave reactions is often limited compared to conventional batch processes, potentially restricting large-scale applications.

Salt Formation Mechanisms

Hydrochloride Salt Crystallization Dynamics

The formation of piperidine-4-carbaldehyde hydrochloride involves complex crystallization dynamics that determine the physical properties, stability, and bioavailability of the final pharmaceutical intermediate [20] [21] [22]. Understanding these crystallization processes is essential for controlling crystal morphology, polymorphic form, and overall product quality.

The initial salt formation occurs through protonation of the basic piperidine nitrogen by hydrochloric acid, generating a cationic piperidine species paired with a chloride counterion [22]. The reaction proceeds quantitatively under appropriate pH conditions, typically in the range of 1.5-3.0, where the piperidine nitrogen (pKa approximately 9.89) exists predominantly in the protonated state [24]. The resulting ionic compound exhibits significantly different physical and chemical properties compared to the neutral base form.

Crystallization dynamics are influenced by multiple factors including temperature, solvent composition, concentration, pH, and the presence of seed crystals [20] [21]. The optimal crystallization temperature range of 5-25°C favors the formation of prismatic needle morphology, which typically exhibits superior dissolution characteristics compared to plate-like crystal habits [20]. Lower temperatures promote slower nucleation and growth rates, resulting in larger, more uniform crystals with reduced surface defects.

Solvent selection plays a critical role in determining crystal quality and polymorphic outcome [20] [21]. Isopropanol-water mixtures provide optimal conditions for hydrochloride salt crystallization, with alcohol content affecting both crystal morphology and growth rate. Higher alcohol concentrations favor needle formation through selective solvation of crystal faces, while aqueous systems tend to produce more compact crystal habits [21].

The crystallization process involves multiple stages including nucleation, growth, and ripening [21] [25]. Primary nucleation occurs when the supersaturation level exceeds the critical nucleation threshold, leading to formation of initial crystal nuclei. These nuclei then grow through addition of molecules from solution, with growth rates varying among different crystal faces depending on their surface energy and molecular packing arrangements.

Crystal growth kinetics are governed by diffusion-limited and surface integration mechanisms [21]. In diffusion-limited growth, the rate-determining step involves transport of molecules from bulk solution to the crystal surface. Surface integration-limited growth occurs when the incorporation of molecules into the crystal lattice becomes rate-determining. The relative importance of these mechanisms depends on temperature, supersaturation level, and the presence of crystallization additives.

Polymorphic diversity represents a significant consideration in hydrochloride salt crystallization [20]. Multiple crystal forms (polymorphs) can exist for the same chemical composition, differing in their molecular packing arrangements and resulting physical properties. Form I typically represents the most thermodynamically stable polymorph under ambient conditions, while metastable forms may exhibit different solubility, dissolution rate, and stability characteristics [20].

The presence of water molecules in crystal structures (hydration) significantly affects crystallization dynamics and final crystal properties [20] [26]. Partial hydration, with occupancy levels ranging from 0.53-0.62, occurs in certain polymorphic forms, creating pockets within the crystal lattice that accommodate water molecules. These hydrated forms often exhibit different thermal stability and hygroscopic behavior compared to anhydrous crystals.

Counterion Effects on Stability

The choice of counterion in salt formation exerts profound effects on the physical, chemical, and pharmaceutical properties of piperidine-4-carbaldehyde salts [21] [22] [27]. Different counterions provide varying degrees of crystal stability, solubility characteristics, hygroscopic behavior, and thermal decomposition profiles, making counterion selection a critical consideration in pharmaceutical development.

Thermodynamic stability of ionic crystals is primarily determined by lattice energy, which represents the energy required to completely separate one mole of ionic solid into gaseous ions [21]. Chloride salts exhibit high lattice energies (785 kJ/mol) due to the small ionic radius and high charge density of the chloride anion, resulting in strong electrostatic interactions with the protonated piperidine cation [21]. This high lattice energy contributes to excellent crystal stability and low volatility under ambient conditions.

Bromide and iodide counterions provide progressively lower lattice energies (760 and 720 kJ/mol respectively) due to their larger ionic radii and reduced charge densities [21]. While these salts maintain reasonable crystal stability, they typically exhibit slightly enhanced solubility characteristics compared to chloride salts. The decreased lattice energy also results in somewhat lower decomposition temperatures and increased susceptibility to thermal degradation.

Polyvalent counterions such as sulfate and phosphate generate significantly higher lattice energies (2540 and 3850 kJ/mol respectively) due to their multiple negative charges [21]. These divalent and trivalent anions form more complex crystal structures with multiple hydrogen bonding interactions, leading to enhanced thermal stability but dramatically increased hygroscopicity. The high lattice energies result in decomposition temperatures 5-15°C higher than monovalent counterions.

Hydration energies represent another critical factor influencing salt stability and dissolution behavior [21]. The hydration energy reflects the stabilization gained when ions interact with water molecules in solution. Chloride ions exhibit moderate hydration energies (-364 kJ/mol), providing a balance between crystal stability and aqueous solubility. More highly charged counterions such as sulfate (-1090 kJ/mol) and phosphate (-2340 kJ/mol) demonstrate much higher hydration energies, resulting in dramatically increased water solubility but also enhanced hygroscopic behavior.

Organic counterions such as acetate and trifluoroacetate provide unique stability profiles [21] [27]. Acetate salts typically exhibit lower lattice energies (665 kJ/mol) due to the larger, more diffuse charge distribution of the carboxylate anion. This results in enhanced solubility but reduced thermal stability, with decomposition temperatures typically 20-25°C lower than halide salts. Trifluoroacetate counterions provide intermediate stability characteristics, with the electron-withdrawing trifluoromethyl group increasing the acidity and reducing the basicity of the carboxylate function.

Hygroscopic behavior varies significantly among different counterions, affecting storage requirements and long-term stability [21] [22]. Chloride and bromide salts typically exhibit low to moderate hygroscopicity, making them suitable for storage under normal laboratory conditions with basic moisture control. Polyvalent counterions such as sulfate and phosphate demonstrate high to very high hygroscopicity, requiring strict humidity control and specialized packaging for long-term storage.

The effects of counterions on crystal morphology and dissolution kinetics represent additional considerations for pharmaceutical applications [21] [28] [25]. Different counterions promote formation of distinct crystal habits, with chloride salts typically favoring needle morphologies that provide rapid dissolution, while other counterions may produce plate-like crystals with different dissolution characteristics. These morphological differences directly impact bioavailability and pharmaceutical performance.